molecular formula C7H9BClNO2 B571048 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride CAS No. 117098-93-8

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B571048
CAS No.: 117098-93-8
M. Wt: 185.414
InChI Key: ZDCBDYGPSUVCOU-UHFFFAOYSA-N
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Description

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing compound with a unique structure that has garnered interest in various fields of scientific research.

Scientific Research Applications

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the reaction of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the stability of the boron-containing structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperature, pressure, and pH to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various boron-containing derivatives that can be further functionalized for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its ability to form reversible covalent bonds with nucleophilic functional groups in biological molecules. This interaction can inhibit the activity of specific enzymes by modifying their active sites. The compound’s boron center plays a crucial role in this mechanism, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific structure, which allows it to form reversible covalent bonds with a wide range of nucleophilic functional groups. This property makes it highly versatile for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCBDYGPSUVCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656955
Record name 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117098-93-8
Record name 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2-hydroxymethylphenyl)boronicacid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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